1-(2-Chloro-4-fluorophenyl)ethanol

Biocatalysis Enantioselective Reduction Ketoreductase Engineering

Researchers optimizing asymmetric synthesis of halogenated APIs face supply of non-specific aryl ethanol intermediates where positional isomer substitution alters LogP and disrupts downstream pharmacophore affinity. 1-(2-Chloro-4-fluorophenyl)ethanol (CAS 112108-68-6) provides the precise 2-chloro-4-fluoro substitution required for target binding. • Achieves >99% enantioselectivity via engineered CgKR1 ketoreductase at substrate loadings up to 200 mM • Racemic (≥98% GC/HPLC) and (S)-enantiomer (≥98% GC, ≤0.5% moisture) both available • Consistent batch-to-batch quality for chiral analytical method validation and pharmaceutical intermediate manufacturing

Molecular Formula C8H8ClFO
Molecular Weight 174.6 g/mol
CAS No. 112108-68-6
Cat. No. B048790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-4-fluorophenyl)ethanol
CAS112108-68-6
Molecular FormulaC8H8ClFO
Molecular Weight174.6 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)F)Cl)O
InChIInChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3
InChIKeyUVTJHIWKGYOZFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-4-fluorophenyl)ethanol: Overview and Specifications


1-(2-Chloro-4-fluorophenyl)ethanol (CAS 112108-68-6), also designated as Benzenemethanol,2-chloro-4-fluoro-α-methyl, is a chiral aromatic alcohol characterized by a specific 2-chloro-4-fluoro substitution pattern on the phenyl ring (molecular formula C8H8ClFO, molecular weight 174.60) [1]. The compound exists as a racemic mixture or as discrete (R)- and (S)-enantiomers, with the (S)-enantiomer assigned a distinct CAS registry number (911218-03-6) [2]. Commercially, the racemic compound is available at standard purity specifications of ≥98% (GC or HPLC), with enantiopure forms offered at comparable purity levels (≥98% GC) and moisture content controlled to ≤0.5% . As a chiral building block, this halohydrin serves as a key synthetic intermediate in medicinal chemistry and pharmaceutical development [3].

Chiral building block for asymmetric synthesis
Engineered ketoreductase substrate compatibility
Racemic or enantiopure (S)-form selection context
2-Chloro-4-fluoro substitution pattern critical for reactivity

1-(2-Chloro-4-fluorophenyl)ethanol: Why Substitution Fails


Substitution with closely related halogenated arylethanols or positional isomers is not scientifically valid for procurement decisions due to the non-interchangeable electronic and steric influence of the 2-chloro-4-fluoro substitution pattern . The specific ortho-chloro and para-fluoro arrangement creates a distinct electron-withdrawing environment that directly modulates the reactivity of the benzylic alcohol and the lipophilicity of the aromatic core. Unlike the 3-chloro or 4-fluoro-only analogs, this specific configuration is essential for the binding affinity of downstream pharmacophores, as demonstrated in studies on ketoreductase substrate specificity where subtle changes in the halogen substitution pattern drastically altered enzyme enantioselectivity and conversion rates [1][2]. Procurement of a generic alternative risks introducing mismatched physicochemical properties (LogP deviation) and requires re-optimization of downstream synthetic steps.

The 2-chloro-4-fluoro substitution pattern creates a distinct electronic environment; alternative halogen patterns may alter reactivity and LogP.
Positional isomers (e.g., 3-chloro-4-fluoro) may lead to reduced enzymatic conversion, potentially requiring process re-optimization.
Racemic and enantiopure (S)-forms may not be interchangeable without additional chiral resolution steps.

1-(2-Chloro-4-fluorophenyl)ethanol Differentiation Evidence


Impact of Halogen Substitution on Enantioselectivity

In the asymmetric reduction catalyzed by engineered Candida glabrata ketoreductase 1 (CgKR1) variants, the 2-chloro-4-fluoroacetophenone substrate (precursor to the target compound) achieved >99% enantioselectivity, which is quantitatively comparable to the 2-chloroacetophenone baseline but achieved with a significantly higher substrate loading tolerance of up to 200 mM [1]. Notably, the presence of the para-fluoro substituent in the target substrate did not diminish the >99% stereoselectivity while enabling higher volumetric productivity compared to the 3,4-difluoro analogs, which exhibited reduced conversion under identical conditions [2].

Enantioselectivity & Loading
Head-to-head
2-Cl-4-F substrate: >99% ee; up to 200 mM loading
Supports high-substrate-loading biocatalytic synthesis context
Reported with engineered CgKR1 variants; difluoro analogs showed reduced conversion
Biocatalysis Enantioselective Reduction Ketoreductase Engineering

Enantiomeric Form Selection in Procurement

Procurement of the target compound requires a specific selection between the racemic mixture (CAS 112108-68-6) and the resolved (S)-enantiomer (CAS 911218-03-6). While both forms are commercially available with a standard purity specification of ≥98%, the (S)-enantiomer is specifically supplied with additional quality metrics including GC purity ≥98% and controlled moisture content ≤0.5%, confirming its suitability for stereospecific downstream synthesis without requiring in-house chiral resolution [1].

Enantiomeric Form Specs
Specification review
(S)-enantiomer: ≥98% GC purity, ≤0.5% moisture; Racemate: ≥98% purity (HPLC/NMR)
Enantiopure form may eliminate need for in-house chiral resolution
Vendor specifications; moisture control relevant for sensitive chemistry
Chiral Resolution Enantiomer Purity Pharmaceutical Intermediate

Positional Isomer Effect on Enzymatic Conversion

The regiochemistry of halogen substitution on the aromatic ring directly governs the efficiency of ketoreductase-catalyzed reduction. In comparative enzymatic studies, the 2-chloro-4-fluoro substituted acetophenone (the direct ketone precursor to the target compound) exhibits markedly different conversion profiles compared to its 3-chloro-4-fluoro positional isomer. The 2-chloro substitution pattern is critical for achieving high conversion yields with ketoreductases such as CgKR1 and PpKR8, whereas the 3-chloro isomer frequently shows substantially reduced enzymatic turnover under identical reaction conditions [1][2].

Positional Isomer Conversion
Class-level
2-Cl-4-F isomer: >95% conversion; 3-Cl-4-F isomer: substantially reduced turnover
Incorrect positional isomer may require process re-optimization
Observed across ketoreductase screens; class-level inference
Substrate Specificity Halogenated Acetophenones Bioreduction

1-(2-Chloro-4-fluorophenyl)ethanol: Application Scenarios


CgKR1 Biocatalysis for Chiral Alcohol Synthesis

This compound serves as the critical chiral alcohol product in the asymmetric reduction of 2-chloro-4′-fluoroacetophenone using engineered Candida glabrata ketoreductase 1 (CgKR1) variants. The process achieves >99% enantioselectivity and tolerates substrate loadings up to 200 mM with co-expressed GDH for NADPH regeneration, demonstrating industrial feasibility for producing enantiopure halohydrin building blocks [1]. The anti-Prelog stereoselectivity of the engineered variants further distinguishes this substrate-enzyme pair from conventional ketoreductase systems [1].

Chiral Intermediate for Medicinal Chemistry Lead Optimization

The (S)-enantiomer (CAS 911218-03-6) is utilized in organic synthesis as a chiral building block for the construction of fluorinated drug candidates, including potential antibacterial and antifungal agents [1]. The compound's specific substitution pattern is relevant to the synthesis of clinfloxacin triazole hybrids and other anti-infective scaffolds, where the combination of chloro and fluoro substituents on the phenyl ring enhances target binding and metabolic stability .

Reference Standard for Chiral HPLC Method Development

The commercial availability of the compound in both racemic (≥98% purity) and enantiopure (S)-form (≥98% GC purity, ≤0.5% moisture) establishes it as a qualified reference standard for chiral analytical method development and validation [1]. Procurement of these qualified materials enables accurate determination of enantiomeric excess in asymmetric synthesis campaigns and ensures batch-to-batch consistency in pharmaceutical intermediate manufacturing [1].

Precursor for Substitution Chemistry at the Benzylic Position

The benzylic alcohol group of 1-(2-Chloro-4-fluorophenyl)ethanol serves as a versatile synthetic handle for subsequent transformations including oxidation back to the ketone, or substitution with reagents such as thionyl chloride or phosphorus tribromide to generate diverse functionalized derivatives [1]. This reactivity profile makes the compound a strategic intermediate for building more complex halogenated aromatic architectures in both medicinal and agricultural chemistry programs.

Application
Selection Property
Validation Focus
Asymmetric reduction biocatalysis
Substrate loading tolerance and enantioselectivity profile
Ketoreductase compatibility and process scalability review
Fluorinated drug candidate synthesis
Halogen substitution pattern and chiral configuration
Stereochemical integrity and synthetic versatility
Chiral HPLC method validation
Enantiomeric purity and moisture specification
Enantiomeric excess determination consistency
Benzylic functionalization chemistry
Alcohol reactivity for substitution/oxidation
Derivative formation efficiency and purity

Technical Documentation Hub

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32 linked technical documents
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